2-Methoxypyridine-4-Carboximidamide Hydrochloride: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Medicinal Applications
2-Methoxypyridine-4-Carboximidamide Hydrochloride: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Medicinal Applications
Executive Summary
2-Methoxypyridine-4-carboximidamide hydrochloride (CAS: 1679340-93-2) is a highly versatile heterocyclic building block and pharmacophore utilized extensively in modern drug discovery. Characterized by a central pyridine core, an electron-donating 2-methoxy substituent, and a highly basic 4-carboximidamide (amidine) moiety, this compound is uniquely positioned for the development of enzyme inhibitors and ion channel modulators[1]. This whitepaper provides a rigorous examination of its physicochemical properties, synthetic methodologies, and mechanistic roles in medicinal chemistry, designed specifically for research scientists and drug development professionals.
Physicochemical & Safety Profiling
Quantitative data is critical for assay development, formulation, and synthetic planning. Table 1 summarizes the core properties of the hydrochloride salt, providing the necessary parameters for downstream experimental design.
Table 1: Physicochemical and Safety Profile
| Property | Value | Causality / Significance |
| CAS Number | 1679340-93-2 | Unique identifier for the hydrochloride salt. |
| Molecular Formula | C₇H₁₀ClN₃O | Represents the protonated amidine and chloride counterion. |
| Molecular Weight | 187.63 g/mol | Low molecular weight, ideal for fragment-based drug discovery (FBDD). |
| Physical Form | Powder | Facilitates easy weighing and handling in synthetic workflows. |
| Storage Temperature | Room Temperature (RT) | Stable under ambient conditions; hygroscopic nature requires sealed containers. |
| GHS Safety Codes | GHS07 (Warning) | Indicates acute toxicity (H302) and irritation (H315, H319, H335)[2]. |
Structural & Mechanistic Insights
The molecular architecture of 2-methoxypyridine-4-carboximidamide dictates its behavior in both biological systems and synthetic reactions. Understanding these features is paramount for rational drug design.
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The Amidine Pharmacophore: Amidines are strong bases (pKa typically ~11–12) and exist almost exclusively in their protonated (cationic) form at physiological pH (7.4)[3]. This positive charge allows the molecule to form highly stable, bidentate salt bridges and hydrogen bonds with negatively charged amino acid residues (such as Aspartate or Glutamate) within target protein binding pockets.
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The 2-Methoxy Substituent: The methoxy group serves a dual purpose. Electronically, it donates electron density into the pyridine ring via resonance, which modulates the basicity of the pyridine nitrogen and stabilizes the overall aromatic system. Sterically, it acts as a lipophilic vector that can occupy hydrophobic sub-pockets in target proteins, enhancing binding affinity and target selectivity.
Pharmacophore model showing bidentate hydrogen bonding and electrostatic interactions.
Synthetic Workflows: The Pinner Reaction
The most robust and scalable method for synthesizing 2-methoxypyridine-4-carboximidamide hydrochloride is the classical , starting from 2-methoxyisonicotinonitrile[4]. This two-step process involves the acid-catalyzed formation of an imidate intermediate (Pinner salt), followed by aminolysis[3].
Causality in Experimental Design: The reaction requires strictly anhydrous conditions. The presence of water will irreversibly hydrolyze the highly electrophilic imidate intermediate into an ester, drastically reducing the yield of the desired amidine[4].
Self-Validating Protocol
Step 1: Preparation of the Pinner Salt (Imidate Formation)
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Reaction Setup: Dissolve 1.0 equivalent of 2-methoxyisonicotinonitrile in anhydrous methanol (0.5 M concentration) under an inert atmosphere (N₂ or Argon).
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Acidification: Cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling suppresses exothermic side reactions and prevents the degradation of the starting material. Bubble anhydrous HCl gas through the solution until saturation is achieved.
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Incubation: Seal the vessel and stir at room temperature for 12–24 hours. Monitor the consumption of the nitrile via TLC or LC-MS.
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Isolation: Evaporate the solvent under reduced pressure to yield methyl 2-methoxyisonicotinimidate hydrochloride. Self-Validation Check: The intermediate must appear as a free-flowing white to off-white solid. A sticky or gummy residue indicates moisture contamination and ester formation.
Step 2: Amidation (Amidine Formation)
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Nucleophilic Attack: Redissolve the crude Pinner salt in anhydrous methanol and cool to 0 °C. Add an excess (3.0–5.0 equivalents) of a methanolic ammonia solution (e.g., 7N NH₃/MeOH) dropwise. Causality: Ammonia acts as the nucleophile, displacing the methoxy group of the imidate to yield the amidine.
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Completion: Stir the mixture at room temperature for 12 hours.
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Purification: Concentrate the mixture in vacuo. Triturate the crude solid with cold diethyl ether to remove lipophilic impurities, or recrystallize from an ethanol/ether mixture to afford pure 2-methoxypyridine-4-carboximidamide hydrochloride.
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Analytical Validation: Confirm purity via ¹H NMR (look for the characteristic methoxy singlet at ~3.9 ppm and broad exchangeable amidine protons downfield) and High-Resolution Mass Spectrometry (HRMS) matching the theoretical m/z for the free base [M+H]⁺.
Workflow for the Pinner reaction synthesis of 2-methoxypyridine-4-carboximidamide hydrochloride.
Applications in Medicinal Chemistry
The structural features of 2-methoxypyridine-4-carboximidamide make it a privileged scaffold in several therapeutic areas:
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Sodium Channel Modulators: The compound is frequently cited in as a key intermediate or direct pharmacophore in the development of voltage-gated sodium channel (NaV) modulators. These channels are critical targets for treating neuropathic pain and central nervous system disorders[1].
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Protease Inhibitors: The bidentate hydrogen-bonding capability of the amidine group mimics the basic side chain of arginine. This makes the 2-methoxypyridine-4-carboximidamide scaffold highly effective in designing competitive inhibitors for trypsin-like serine proteases (e.g., thrombin, Factor Xa), where the amidine anchors deep within the S1 specificity pocket.
